Abemaciclib metabolite M20-d8 is a stable isotope-labeled version of the hydroxy derivative of abemaciclib, a selective inhibitor of cyclin-dependent kinases 4 and 6. This compound is primarily utilized in pharmacokinetic studies to improve the understanding of drug metabolism and therapeutic monitoring. Abemaciclib itself is extensively metabolized by the liver enzyme cytochrome P450 3A4, leading to various metabolites, including M20, which plays a significant role in its pharmacological activity and efficacy against certain cancers, particularly breast cancer .
Abemaciclib metabolite M20-d8 is synthesized from abemaciclib through metabolic processes in the liver. The compound can be obtained from chemical suppliers that provide stable isotopically labeled standards for research purposes. For instance, D8-abemaciclib, which serves as an internal standard in analytical methods, is sourced from companies like Clearsynth and MedChemExpress .
Abemaciclib metabolite M20-d8 belongs to the class of organic compounds known as benzimidazoles. It is categorized as an antineoplastic agent and a cyclin-dependent kinase inhibitor. The compound's classification underlines its role in cancer therapy, particularly in inhibiting cell cycle progression by targeting cyclin-dependent kinases .
The synthesis of abemaciclib metabolite M20-d8 can be achieved through several chemical transformations. The primary method involves the metabolic conversion of abemaciclib via cytochrome P450 enzymes, particularly CYP3A4. This process generates various metabolites, with M20 being one of the significant hydroxy derivatives formed alongside others such as M2 and M18 .
The molecular structure of abemaciclib metabolite M20-d8 features a hydroxyl group substituted on the parent compound's structure. The IUPAC name for M20-d8 indicates its specific arrangement and isotopic labeling:
Abemaciclib metabolite M20-d8 undergoes various chemical reactions primarily during its formation and metabolism:
Abemaciclib metabolite M20-d8 exerts its pharmacological effects through the inhibition of cyclin-dependent kinases 4 and 6, similar to its parent compound:
The stability and solubility characteristics are crucial for formulation development in pharmaceutical applications .
Abemaciclib metabolite M20-d8 has several important applications in scientific research:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.:
CAS No.: 668462-13-3